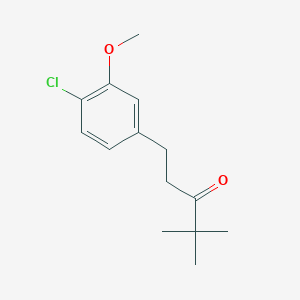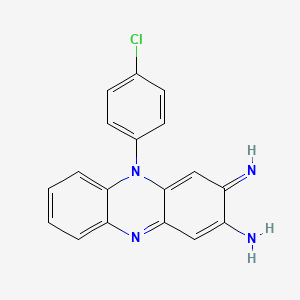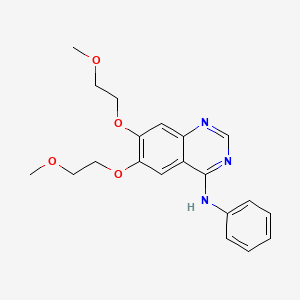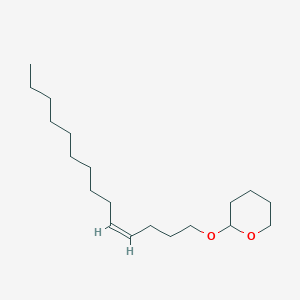
D-Cyclohexylalaninol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Cyclohexylalaninol Hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective formation of the desired isomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high enantiomeric excess .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.
Reduction: Cyclohexylalanine derivatives.
Substitution: N-substituted cyclohexylalaninol derivatives.
Wissenschaftliche Forschungsanwendungen
D-Cyclohexylalaninol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pseudo-peptides with potential antiviral properties.
Biology: Investigated for its role in the synthesis of biologically active compounds that can interact with specific biological targets.
Medicine: Explored for its potential use in the development of antiviral drugs and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature and reactivity.
Wirkmechanismus
The mechanism of action of D-Cyclohexylalaninol Hydrochloride involves its interaction with specific molecular targets, leading to the formation of pseudo-peptides with antiviral activity. The compound acts as a reagent in the synthesis of these peptides, which can inhibit viral replication by interfering with viral enzymes or proteins . The exact molecular pathways and targets are subject to ongoing research to fully elucidate the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
rac-Cyclohexylalaninol Hydrochloride: The racemic mixture of the compound, which contains both R- and S-isomers.
Cyclohexylalanine: A structurally similar compound with an amino acid backbone.
Cyclohexylmethanol: A related compound with a hydroxyl group attached to a cyclohexyl ring.
Uniqueness: D-Cyclohexylalaninol Hydrochloride is unique due to its chiral nature, which allows for the selective synthesis of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity and therapeutic efficacy.
Eigenschaften
CAS-Nummer |
505031-90-3 |
|---|---|
Molekularformel |
C9H20ClNO |
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
(2R)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m1./s1 |
InChI-Schlüssel |
BMHYDTXNZNVADC-SBSPUUFOSA-N |
Isomerische SMILES |
C1CCC(CC1)C[C@H](CO)N.Cl |
Kanonische SMILES |
C1CCC(CC1)CC(CO)N.Cl |
Synonyme |
(βR)-β-Aminocyclohexanepropanol Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


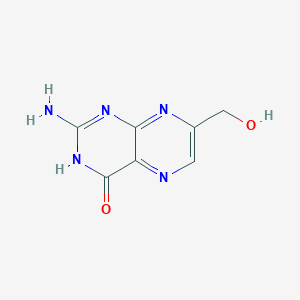
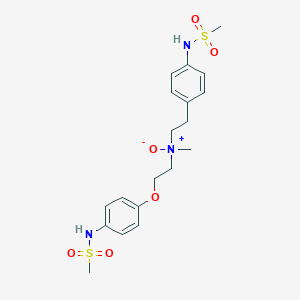
![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)
